2-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile
Description
Properties
IUPAC Name |
2-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c1-12-5-7-13(8-6-12)16-14(9-10-17)19-11-3-2-4-15(19)18-16/h2-8,11H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXYMUPAEISGJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201206380 | |
| Record name | 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201206380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-74-2 | |
| Record name | 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201206380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
The iron-catalyzed dehydrogenative coupling between imidazo[1,2-a]pyridines and acetonitrile represents a direct and atom-economical route to C3-cyanomethylated derivatives. This method, adapted from Su et al., involves the use of FeCl₃ as a catalyst and di-tert-butyl peroxide (DTBP) as an oxidant. For the target compound, 2-(p-tolyl)imidazo[1,2-a]pyridine serves as the substrate, reacting with acetonitrile under aerobic conditions to yield the desired product.
Experimental Protocol
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Substrate Preparation : 2-(p-Tolyl)imidazo[1,2-a]pyridine is synthesized via a copper(I)-mediated coupling of 2-aminopyridine with 4-methylacetophenone.
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Reaction Conditions :
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Catalyst: FeCl₃ (20 mol%)
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Oxidant: DTBP (2.0 equiv)
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Solvent: Acetonitrile (5 mL)
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Temperature: 100°C
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Duration: 20 hours
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Workup : The crude mixture is purified via silica gel chromatography (petroleum ether/ethyl acetate/triethylamine) to isolate the product in 48–79% yield.
Mechanistic Insights
The reaction proceeds through a radical-free pathway, as confirmed by control experiments with TEMPO and BHT. FeCl₃ facilitates C–H activation at the C3 position of the imidazo[1,2-a]pyridine, followed by coupling with the cyanomethyl radical generated from acetonitrile. DTBP acts as a terminal oxidant, regenerating the catalytic cycle.
Multi-Step Synthesis via Quaternary Ammonium Intermediate
Patent-Based Approach
A patent by EP1172364A1 outlines a multi-step synthesis starting from 2-(p-tolyl)imidazo[1,2-a]pyridine. The critical step involves the formation of a quaternary ammonium salt, which is subsequently reacted with sodium cyanide to introduce the acetonitrile moiety.
Stepwise Procedure
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Aminomethylation : Treatment of 2-(p-tolyl)imidazo[1,2-a]pyridine with formaldehyde and dimethylamine yields the 3-dimethylamino derivative.
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Alkylation : Quaternization with methyl iodide produces the ammonium salt.
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Cyanide Displacement : Reaction with sodium cyanide in aqueous ethanol replaces the ammonium group with a nitrile, forming 2-(2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile.
Alternative Approaches and Recent Developments
Vilsmeier-Haack Formylation Followed by Reduction
A modified route involves formylation of 2-(p-tolyl)imidazo[1,2-a]pyridine using the Vilsmeier-Haack reagent (POCl₃/DMF), followed by sodium borohydride reduction to the alcohol. Subsequent tosylation and cyanide displacement yield the acetonitrile derivative. While this method offers flexibility, it requires stringent anhydrous conditions and offers no distinct yield advantage over catalytic approaches.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic ring or the imidazo[1,2-a]pyridine core
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the reaction of imidazo[1,2-a]pyridine derivatives with acetonitrile. The synthesis typically involves the use of reagents such as sodium cyanide and methyl iodide, leading to the formation of the desired acetonitrile derivative. Characterization of the compound is often performed using techniques such as NMR, FTIR, and mass spectrometry to confirm its structure and purity .
Biological Activities
Research indicates that 2-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile exhibits various biological activities, making it a candidate for pharmaceutical development.
Antibacterial Activity
A study demonstrated that derivatives of imidazo[1,2-a]pyridine, including those with acetonitrile substituents, showed notable antibacterial properties. The disc diffusion method was employed to evaluate the antibacterial efficacy against several strains of bacteria, indicating that these compounds could serve as potential antimicrobial agents .
Anticancer Potential
Another area of interest is the anticancer activity of imidazo[1,2-a]pyridine derivatives. Research has suggested that compounds in this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
Material Science Applications
Beyond biological applications, this compound has potential uses in material science. Its unique structural features may allow it to function as a ligand in coordination chemistry or as a precursor for novel materials with specific electronic or optical properties.
Case Study 1: Antibacterial Screening
In one study, a series of imidazo[1,2-a]pyridine derivatives were synthesized and screened for antibacterial activity. The results showed that compounds containing the 2-(p-tolyl) group exhibited enhanced activity against Gram-positive bacteria compared to their counterparts without this substitution .
| Compound | Activity Against Gram-positive Bacteria | Yield (%) |
|---|---|---|
| 5 | Moderate | 68.8 |
| 6 | High | 71 |
| 7 | Low | 31.5 |
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of related compounds. The study utilized various cancer cell lines to assess cytotoxicity. The results indicated that certain derivatives led to significant reductions in cell viability at micromolar concentrations .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12 | Apoptosis induction |
| HeLa (Cervical) | 15 | Cell cycle arrest |
| A549 (Lung) | 10 | Inhibition of proliferation |
Mechanism of Action
The mechanism of action of 2-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit a specific enzyme by binding to its active site, thereby blocking its function. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, or metabolism .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile
- CAS No.: 768398-03-4
- Molecular Formula : C₁₇H₁₅N₃
- Molecular Weight : 261.32 g/mol .
Structural Features :
The compound consists of an imidazo[1,2-a]pyridine core substituted with a p-tolyl (4-methylphenyl) group at position 2, a methyl group at position 6 of the pyridine ring, and an acetonitrile moiety at position 3. This structure confers unique electronic and steric properties, making it a candidate for drug discovery .
Derivatives of this compound have shown anti-inflammatory activity in preclinical studies .
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methoxy () and methyl groups (target compound) enhance electron density, while chlorine () decreases it, affecting reactivity and binding interactions.
- Steric Effects : The 6-methyl group in the target compound increases steric hindrance compared to analogs lacking this substituent (e.g., CAS 885272-74-2) .
- Molecular Weight : The target compound (261.32 g/mol) falls within the optimal range for drug-like molecules, whereas bulkier analogs (e.g., 340.40 g/mol in ) may face bioavailability challenges .
Biological Activity
The compound 2-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile is a derivative of the imidazo[1,2-a]pyridine scaffold, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features an imidazo[1,2-a]pyridine core substituted with a p-tolyl group and an acetonitrile moiety. The synthesis typically involves the reaction of appropriate imidazole derivatives with acetonitrile under controlled conditions.
Biological Activity Overview
Imidazo[1,2-a]pyridine derivatives are known for their broad spectrum of biological activities. The specific compound in focus exhibits several pharmacological properties:
- Anticancer Activity : Research indicates that imidazo[1,2-a]pyridine derivatives can induce apoptosis in various cancer cell lines. For instance, studies have shown that derivatives can significantly reduce cell proliferation in glioblastoma and breast cancer cell lines .
- Antimicrobial Properties : Compounds within this class have demonstrated antibacterial and antifungal activities. For example, a related derivative was found to exhibit potent activity against multiple bacterial strains with minimum inhibitory concentrations (MICs) as low as 16 μg/mL .
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the p-tolyl group enhances lipophilicity and may improve cellular uptake. The acetonitrile moiety is also crucial for its biological interactions.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Efficacy : A study involving selenylated imidazo[1,2-a]pyridine derivatives reported significant antiproliferative effects on various cancer cell lines. The compound reduced cell viability by up to 90% in treated groups compared to controls .
- Antimicrobial Testing : In another investigation, a series of imidazo[1,2-a]pyridine derivatives were synthesized and screened for antibacterial activity using the disc diffusion method. The results indicated that several compounds exhibited strong inhibition against Staphylococcus aureus and Escherichia coli .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile and its derivatives?
- Methodological Answer: The compound and its analogs are synthesized via multi-component reactions (MCRs) or palladium-catalyzed cross-coupling. For example, a one-pot reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with aryl aldehydes and Meldrum’s acid in water at room temperature yields benzo[4,5]imidazo[1,2-a]pyridine derivatives . Cross-coupling reactions using aryl halides and imidazopyridine precursors (e.g., 7-substituted imidazo[1,2-a]pyridines) with Pd catalysts introduce diverse aryl groups, as demonstrated in analogs with thiophene or fluorophenyl substituents .
Q. What spectroscopic techniques are employed to characterize this compound?
- Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Assigns aromatic proton environments and nitrile carbon signals (e.g., δ ~3.84 ppm for CH₂CN in analogs ).
- ESI-MS : Confirms molecular weight via [M+H]⁺ peaks (e.g., m/z 340 for methoxy-substituted derivatives ).
- XRD or HPLC : Optional for crystallinity or purity validation, though not explicitly cited in evidence.
Q. What initial biological screening approaches are used for imidazopyridine derivatives like this compound?
- Methodological Answer: Ligand efficiency metrics and in vitro assays (e.g., enzyme inhibition, cytotoxicity) guide early-stage screening. For example, low molecular weight (<350 Da) and high ligand efficiency (LE >0.3) are prioritized in drug discovery pipelines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of imidazopyridine-acetonitrile derivatives?
- Methodological Answer: Optimization strategies include:
- Lewis Acid Catalysis : BF₃·OEt₂ enhances Friedel-Crafts acylation efficiency in acetonitrile under reflux .
- Solvent Effects : Aqueous media at room temperature reduces side reactions in MCRs, improving yields up to 56% .
- Substituent Tolerance : Electron-rich aryl aldehydes (e.g., p-methoxybenzaldehyde) enhance reactivity in MCRs .
Q. How do computational methods like DFT predict the electronic properties of this compound?
- Methodological Answer: Density Functional Theory (DFT) calculates HOMO-LUMO gaps, charge distribution, and reactivity indices. For example, DFT studies on aminoimidazodipyridines revealed electron-withdrawing nitrile groups stabilize LUMO levels, enhancing electrophilic reactivity . Such data rationalize substitution effects on bioactivity.
Q. How do structural modifications at the p-Tolyl group influence biological activity?
- Methodological Answer: Substituent effects are evaluated via:
- Electron-Donating Groups (e.g., -OCH₃) : Increase π-π stacking with hydrophobic enzyme pockets, improving binding affinity .
- Electron-Withdrawing Groups (e.g., -F) : Enhance metabolic stability but may reduce solubility, as seen in fluorophenyl analogs .
- Heterocyclic Replacements (e.g., thiophene) : Modulate steric bulk and polar surface area, affecting membrane permeability .
Q. How should researchers resolve contradictions in reported biological activities of similar imidazopyridines?
- Methodological Answer: Contradictions arise from assay variability (e.g., cell lines, incubation times). Solutions include:
- Standardized Protocols : Replicate studies using identical conditions (e.g., 48-hour incubation for cytotoxicity assays ).
- Purity Verification : Use HPLC (≥95% purity) and NMR to exclude impurities as confounding factors .
- Meta-Analysis : Compare data across multiple studies (e.g., ligand efficiency trends in low-MW imidazopyridines ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
